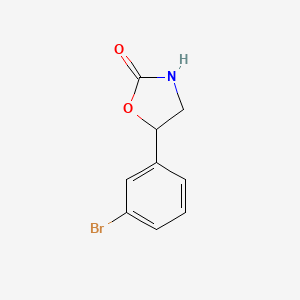
5-(3-Bromophenyl)oxazolidin-2-one
Descripción general
Descripción
5-(3-Bromophenyl)oxazolidin-2-one is a compound with the molecular formula C9H8BrNO2 . It is a derivative of oxazolidin-2-one, a five-membered heterocyclic compound with one nitrogen and one oxygen in its structure .
Synthesis Analysis
The synthesis of oxazolidin-2-ones, including 5-(3-Bromophenyl)oxazolidin-2-one, often involves a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . Another strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of 5-(3-Bromophenyl)oxazolidin-2-one includes a five-membered oxazolidin-2-one ring attached to a bromophenyl group . The oxazolidin ring displays a twist conformation .Aplicaciones Científicas De Investigación
Antibacterial Agents
The oxazolidin-2-one scaffold has significant antibacterial properties. Linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, effectively inhibits bacterial protein synthesis and is FDA-approved for treating drug-resistant infections, including MRSA and tuberculosis . Additionally, Tedizolid, another oxazolidin-2-one derivative, shows promise in treating skin infections .
Chiral Auxiliaries in Organic Synthesis
Oxazolidin-2-ones serve as versatile chiral auxiliaries in organic synthesis. Their cyclic carbamate moieties are widely utilized for asymmetric transformations . Researchers leverage their stereochemical properties to control chirality in complex molecule synthesis.
Synthetic Intermediates for Macrolide Antibiotics
Structurally diverse oxazolidin-2-ones play a crucial role as key synthetic intermediates in macrolide antibiotic syntheses . Their incorporation into macrolide frameworks enhances biological activity and provides a valuable toolbox for medicinal chemistry.
Total Synthesis of Natural Products
Researchers have used oxazolidin-2-ones in concise total syntheses of natural products. For instance, a recent study reported the efficient synthesis of (−)-cytoxazone using an asymmetric aldol and a modified Curtius protocol . This approach highlights the potential of oxazolidin-2-ones in accessing complex natural product scaffolds.
Staphylococcus aureus Inhibition
Evans’ oxazolidinones, including 3-(4-bromophenyl)-1,3-oxazolidin-2-one, exhibit antibacterial activity against Staphylococcus aureus strains isolated from animals with mastitis infections . This finding underscores their relevance in combating bacterial pathogens.
Mecanismo De Acción
Target of Action
The primary target of 5-(3-Bromophenyl)oxazolidin-2-one, a derivative of oxazolidin-2-one, is the bacterial protein synthesis machinery . This compound interacts with the bacterial ribosome, specifically targeting an early step involving the binding of N-formylmethionyl-tRNA .
Mode of Action
5-(3-Bromophenyl)oxazolidin-2-one inhibits protein synthesis by interfering with the binding of N-formylmethionyl-tRNA to the ribosome . This interaction disrupts the protein synthesis process, leading to the inhibition of bacterial growth .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway in bacteria. By inhibiting the binding of N-formylmethionyl-tRNA to the ribosome, it disrupts the elongation phase of protein synthesis . This disruption can lead to downstream effects such as the inhibition of bacterial growth and the eventual death of the bacterial cell .
Pharmacokinetics
Related oxazolidin-2-one compounds are known for their excellent oral bioavailability
Result of Action
The molecular and cellular effects of 5-(3-Bromophenyl)oxazolidin-2-one’s action include the disruption of protein synthesis, inhibition of bacterial growth, and potential bacterial cell death . These effects contribute to its antibacterial activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Bromophenyl)oxazolidin-2-one. For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations . Additionally, the compound’s antibacterial efficacy could be influenced by factors such as bacterial resistance mechanisms and the inappropriate use of antibiotics .
Propiedades
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRLLPOTYKCTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299183 | |
| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943910-36-9 | |
| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943910-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



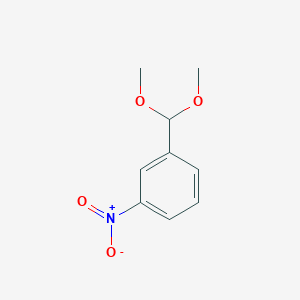
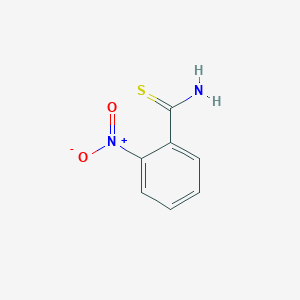
![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)
![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)
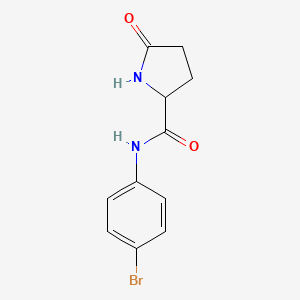
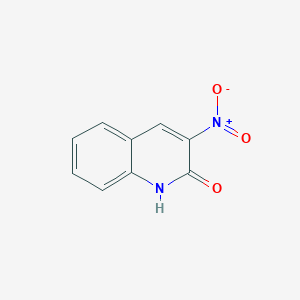
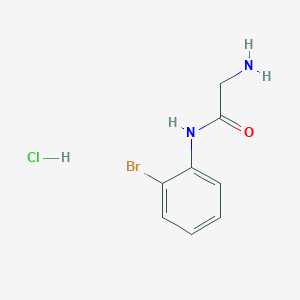

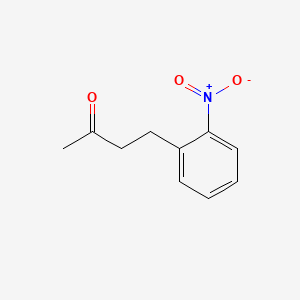
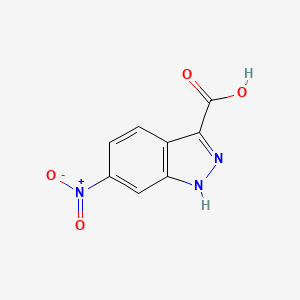
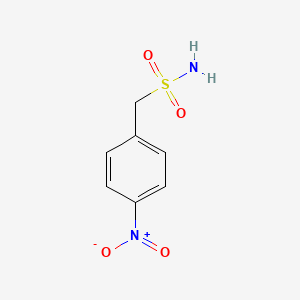
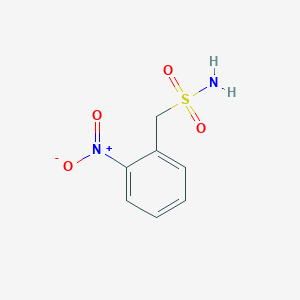
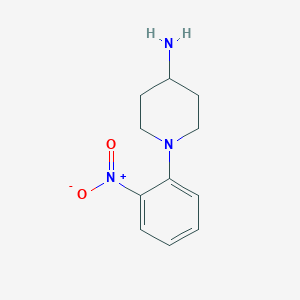
![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)